![molecular formula C17H13N5O3S2 B2540428 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 897612-43-0](/img/structure/B2540428.png)
3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves several steps, starting with the diazotisation of amino-tetrahydrobenzo[b]thiophene derivatives and coupling with aromatic and heterocyclic amines, followed by air oxidation in the presence of cupric acetate to achieve heterofused-1,2,3-triazoles . Additionally, the nitration of benzo[b]thiophen derivatives has been studied, showing that substitution occurs at all positions in the benzene ring under specific
Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds related to 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide. For example, Daoud, Ali, and Ahmed (2010) reported the synthesis of substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole, which are related to the compound . Their work involved various reactions, including treatment with hydrazine hydrate, formic acid, and phenyl isothiocyanate to produce derivatives with potential pharmacological activities (Daoud, Ali, & Ahmed, 2010).
Biological Activities
Patel, Patel, and Shah (2015) synthesized benzamide derivatives similar to the compound of interest, which were tested for antibacterial and antifungal activities. Their research highlights the potential biomedical applications of such compounds (Patel, Patel, & Shah, 2015). Similarly, another study by Patel and Patel (2015) on related benzamide derivatives revealed significant antibacterial and antifungal properties, suggesting potential in pharmaceutical applications (Patel & Patel, 2015).
Quantum Structure-Activity Relationship (QSAR) Analysis
Al-Masoudi, Salih, and Al-Soud (2011) conducted QSAR analysis on benzothiazoles derived substituted piperazine derivatives, providing insights into the relationship between structure and activity, which is crucial for understanding the potential applications of similar compounds (Al-Masoudi, Salih, & Al-Soud, 2011).
Luminescence Sensitization
Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands, akin to the compound , for their potential in sensitizing Eu(III) and Tb(III) luminescence. Their findings contribute to the understanding of the use of such compounds in luminescence-based applications (Viswanathan & Bettencourt-Dias, 2006).
Safety and Hazards
As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures should be taken during its use. More specific safety and hazard information would typically be provided by the manufacturer or supplier.
Future Directions
properties
IUPAC Name |
3-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S2/c23-16(11-3-1-4-12(9-11)22(24)25)18-7-6-13-10-27-17-19-15(20-21(13)17)14-5-2-8-26-14/h1-5,8-10H,6-7H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQVESJRIYKJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide |
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